(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid
Description
The compound (1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid (referred to as LY354740 in pharmacological studies) is a bicyclic glutamate analog with a unique stereochemical configuration. It acts as a highly selective agonist for metabotropic glutamate receptors 2 and 3 (mGlu2/3), demonstrating >100-fold selectivity over other mGluR subtypes . Its mechanism involves presynaptic inhibition of glutamate release, making it a candidate for treating neuropsychiatric disorders such as schizophrenia and depression . The methoxycarbonyl and amino substituents on the bicyclo[3.1.0]hexane scaffold are critical for its receptor binding affinity and functional activity .
Properties
IUPAC Name |
(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-14-8(13)9(10)3-2-4-5(6(4)9)7(11)12/h4-6H,2-3,10H2,1H3,(H,11,12)/t4-,5-,6-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONOWNROQOFBNU-JXBXBTJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2C1C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with potential biological activities that have garnered interest in pharmaceutical research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 185.21 g/mol
The specific stereochemistry at the 1S, 2S, 5R, and 6S positions contributes to its biological activity and interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Excitatory Amino Acids : The compound has been identified as a prodrug for excitatory amino acids, which play crucial roles in neurotransmission and neuroprotection .
- Potential Antagonistic Effects : It may exhibit antagonistic properties against certain neurotransmitter receptors, impacting conditions such as neurodegenerative diseases.
Pharmacological Studies
Several studies have explored the pharmacological implications of (1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid:
- Neuroprotective Effects : In vitro studies suggest that this compound may protect neurons from excitotoxicity by modulating glutamate receptor activity.
- Analgesic Properties : Preliminary animal studies indicate potential analgesic effects, making it a candidate for further exploration in pain management therapies.
Case Study 1: Neuroprotective Properties
A study conducted on rat models demonstrated that administration of the compound reduced neuronal cell death induced by excessive glutamate exposure. This finding supports its potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Study 2: Analgesic Activity
In a controlled experiment involving mice subjected to pain stimuli, the compound exhibited significant analgesic effects compared to a placebo group. This suggests its utility in developing new analgesic medications.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide exhibit anticonvulsant properties. A study involving related thiazole compounds demonstrated significant anticonvulsant activity in animal models, suggesting that this compound may interact with benzodiazepine receptors and other mechanisms to exert its effects .
Neurological Disorders
The potential application of this compound in treating neurological disorders is supported by its structural characteristics. Compounds containing thiazolo[3,2-a]pyrimidin rings have been identified as promising candidates for drug development aimed at managing epilepsy and other neurological conditions .
Synthetic Pathways
The synthesis of 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice . Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Reaction Mechanisms
The compound can undergo various chemical reactions typical for amides and heterocycles, which are often studied under controlled laboratory conditions to optimize yields . Understanding the reaction kinetics and mechanisms is crucial for developing efficient synthetic routes.
In Vitro Studies
Preliminary studies have shown that compounds with similar structures have demonstrated promising results in inhibiting specific biological targets such as enzymes or receptors involved in disease processes . These findings indicate that further research into the biological activity of 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide could lead to new therapeutic agents.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidin derivatives. For instance, one study focused on the anti-inflammatory properties of related compounds, suggesting that modifications to the thiazole or pyrimidine moieties could enhance their therapeutic efficacy .
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety at position 6 undergoes classical acid-catalyzed reactions, including esterification, amidation, and decarboxylation under specific conditions .
Research Findings :
- Esterification with diazomethane proceeds via a non-polar mechanism, yielding methyl esters with >90% efficiency .
- Amidation with primary amines under SOCl₂ generates stable amides, critical for prodrug development (e.g., liver-targeted derivatives) .
Reactivity of the Amino Group
The secondary amino group at position 2 participates in acylation, alkylation, and Schiff base formation .
Key Mechanistic Insights :
- Acylation occurs via nucleophilic attack on the electrophilic carbonyl carbon, stabilized by the bicyclo framework’s rigidity .
- Steric hindrance from the bicyclo structure limits bulky substituent addition at the amino group.
Functionalization of the Methoxycarbonyl Group
The methoxycarbonyl group at position 2 undergoes hydrolysis and transesterification .
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl/H₂O, reflux | Free carboxylic acid derivative | 75–85% |
| Base-Promoted Hydrolysis | NaOH/EtOH, 60°C | Sodium carboxylate salt | >90% |
| Transesterification | ROH/H⁺ (e.g., ethanol, benzyl alcohol) | Alkyl ester analogs (e.g., ethyl, benzyl) | 60–70% |
Notable Observations :
- Hydrolysis under basic conditions is preferred for high-yield carboxylate salt production .
- Transesterification with benzyl alcohol forms lipophilic esters for enhanced blood-brain barrier penetration .
Cycloaddition and Ring-Opening Reactions
The bicyclo[3.1.0]hexane scaffold exhibits strain-driven reactivity:
| Reaction Type | Conditions | Outcome | Mechanism |
|---|---|---|---|
| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Fused tricyclic adducts | Electron-deficient dienophiles react at C5–C6. |
| Acid-Induced Ring Opening | H₂SO₄, 100°C | Linear amino dicarboxylic acid derivatives | Protonation relieves ring strain. |
Applications :
- Cycloaddition products serve as intermediates for bioactive heterocycles.
- Ring-opening derivatives are studied as glutamate receptor modulators .
Prodrug Formation Strategies
To enhance bioavailability, prodrugs are synthesized via ester/amide modifications :
| Prodrug Type | Structural Modification | Enzymatic Cleavage Site | Bioactivation Efficiency |
|---|---|---|---|
| Ethyl Ester | COOEt at C6 | Liver esterases | 70–80% |
| Pivaloyloxymethyl | COO(CH₂OCOC(CH₃)₃) at C6 | Plasma esterases | >90% |
| Amino Acid Conjugates | Amide-linked to L-valine or L-phenylalanine | Intracellular peptidases | 60–75% |
Critical Data :
- Pivaloyloxymethyl esters show superior stability in simulated gastric fluid (pH 1.2, 24h) .
- L-Valine conjugates exhibit targeted release in hepatic tissue .
Operational Considerations
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Pharmacological Analogues Targeting mGlu2/3 Receptors
LY379268
- Structure: (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid.
- Key Differences : Replaces the methoxycarbonyl group with an oxabicyclo ring.
- Activity : Potent mGlu2/3 agonist with similar selectivity but distinct pharmacokinetics due to enhanced blood-brain barrier penetration .
- Applications : Preclinical studies show efficacy in reversing PCP-induced behavioral disruptions, akin to LY354740 .
LY404039
- Structure: (-)-(1R,4S,5S,6S)-4-Amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid.
- Key Differences : Sulfonyl group replaces the methoxycarbonyl moiety.
LY341495
Bicyclo[3.1.0]hexane Derivatives with Divergent Targets
IDH1 Inhibitors (e.g., Compound 20a)
- Structure : (1R,5S,6R)-3-(5-((5-Hydroxyadamantan-2-yl)carbamoyl)-6-(isopentyloxy)pyridin-2-yl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
- Key Differences : Azabicyclo core with pyridine and adamantane substituents.
- Activity : Targets mutant isocitrate dehydrogenase 1 (R132H IDH1) in cancer, demonstrating scaffold versatility beyond neurotransmitter receptors .
Beta-Lactam Antibiotics (e.g., 6-Aminopenicillanic Acid Derivatives)
- Structure: Bicyclo[3.1.0]hexane fused with beta-lactam rings (e.g., (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid).
- Key Differences : Sulfur-containing thia-azabicyclo systems.
- Activity : Inhibit bacterial cell wall synthesis, showcasing the scaffold's applicability in antimicrobial therapies .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Key Findings :
Stereochemistry and Substituents: The orientation of amino and carboxyl groups in LY354740 is critical for mGlu2/3 binding, while substitutions (e.g., oxabicyclo in LY379268) alter pharmacokinetics .
Scaffold Flexibility : The bicyclo[3.1.0]hexane framework supports diverse applications—from CNS disorders (LY354740) to oncology (IDH1 inhibitors) and antibiotics .
Clinical Translation : LY404039's sulfonyl group enhances metabolic stability, enabling its progression to clinical trials, unlike LY354740, which remains preclinical .
Mechanistic and Molecular Docking Insights
Evidence from large-scale molecular docking analyses (e.g., ) suggests that compounds with similar bicyclic scaffolds but varying substituents may bind overlapping protein targets. For example:
- LY354740 and LY379268 both occupy the orthosteric site of mGlu2/3 receptors but exhibit differential effects on glutamate release due to substituent-driven conformational changes .
- LY341495 antagonizes LY354740 by competing at the same binding pocket, underscoring the role of xanthine moieties in receptor modulation .
Q & A
Q. What are the key synthetic routes for synthesizing (1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step strategies, including cyclization of precursors containing functional groups (e.g., amino, carboxylate). For example, bicyclo[3.1.0]hexane scaffolds are often constructed via photochemical [2+2] cycloaddition of 1,5-dienes under UV light, followed by stereoselective functionalization . Reaction conditions (e.g., strong acids/bases, chiral catalysts) must be optimized to preserve stereochemistry and avoid racemization. Post-cyclization steps include methoxycarbonyl group introduction via nucleophilic substitution or esterification.
Q. How is the stereochemistry of this compound confirmed in synthetic workflows?
- Methodological Answer : Stereochemical analysis employs chiral high-performance liquid chromatography (HPLC) and X-ray crystallography. For example, single-crystal X-ray diffraction (as in ) resolves absolute configurations, while nuclear Overhauser effect (NOE) NMR experiments validate spatial arrangements of substituents . Computational methods (e.g., density functional theory) can further corroborate experimental data by simulating energy-minimized conformers.
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : Purity is assessed via reverse-phase HPLC coupled with mass spectrometry (LC-MS) to detect trace impurities. Quantitative ¹H/¹³C NMR quantifies residual solvents and diastereomeric byproducts. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .
Advanced Research Questions
Q. How can enantioselective synthesis of this bicyclic amino acid be optimized for scalable production?
- Methodological Answer : Asymmetric synthesis strategies include chiral auxiliary-mediated cyclization or enzymatic resolution. For instance, highlights glutamic acid derivatives as chiral precursors, where protecting groups (e.g., tert-butoxycarbonyl) direct stereoselective cyclization. Continuous flow reactors improve scalability by maintaining precise temperature/pH control during photochemical steps .
Q. What in vivo models are suitable for evaluating its therapeutic potential, particularly for neurological targets?
- Methodological Answer : Rodent models (e.g., rats) are used to assess central nervous system penetration and efficacy. For example, LY354740 (a structural analog) was tested in fear-conditioning paradigms to validate mGlu2/3 receptor agonism . Cerebrospinal fluid (CSF) sampling and positron emission tomography (PET) with radiolabeled derivatives quantify target engagement .
Q. How can researchers address solubility limitations in preclinical formulations?
- Methodological Answer : Prodrug strategies, such as esterification of the carboxylic acid group (e.g., ethyl or adamantyl esters), enhance bioavailability. describes acyl glucuronide prodrugs that improve aqueous solubility while maintaining metabolic stability. Co-solvent systems (e.g., PEG-400/water) or nanoemulsions are also effective for in vivo dosing .
Data Analysis and Contradiction Resolution
Q. How should discrepancies in receptor binding assays (e.g., mGlu2 vs. mGlu3 selectivity) be resolved?
- Methodological Answer : Use orthogonal assays (e.g., calcium flux, cAMP inhibition) to confirm functional selectivity. For example, utilized cocrystallization with mGlu2/3 amino-terminal domains to identify residue-specific interactions driving selectivity (e.g., Tyr-74 in mGlu2). Site-directed mutagenesis can validate hypotheses .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Statistical design of experiments (DoE) identifies critical process parameters (e.g., reaction time, catalyst loading). Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation in real time. Reproducibility is further improved by replacing batch reactors with continuous flow systems .
Comparative and Mechanistic Studies
Q. How does this compound compare to LY2812223 in mGlu2 receptor agonism?
- Methodological Answer : LY2812223 (a C4-thiotriazole derivative) exhibits higher mGlu2 potency due to sulfur-mediated hydrogen bonding with Tyr-74. Comparative studies involve radioligand displacement assays (³H-LY354740) and functional GTPγS binding to quantify efficacy . Molecular dynamics simulations further clarify steric and electronic effects of substituents .
Q. What structural features confer metabolic stability in preclinical studies?
- Methodological Answer :
The bicyclo[3.1.0]hexane core resists cytochrome P450 oxidation due to its rigid, non-planar structure. Methoxycarbonyl groups reduce hepatic clearance by shielding reactive amines. highlights glucuronidation as the primary metabolic pathway, which can be mitigated via fluorine substitution at vulnerable positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
